

Fenoprop ethanolamine CAS number and identifiers

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Compound of Interest

Compound Name: *Fenoprop ethanolamine*

Cat. No.: *B15345265*

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Fenoprop Ethanolamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fenoprop and its ethanolamine salt, focusing on their chemical identifiers, properties, and mechanism of action. Due to the limited availability of specific data for **Fenoprop ethanolamine**, this document primarily details the characteristics of the parent compound, Fenoprop (commonly known as Silvex). The information presented is intended to support research and development activities.

Chemical Identifiers

Fenoprop ethanolamine is the salt formed from the herbicide Fenoprop and ethanolamine. While specific technical data for the ethanolamine salt is scarce, the identifiers for both the salt and the parent acid are provided below for clear distinction and comprehensive research.

| Identifier | Fenoprop Ethanolamine | Fenoprop (Silvex) |
|-------------------|--|---|
| CAS Number | 7374-47-2 | 93-72-1[1][2][3] |
| Molecular Formula | C ₉ H ₇ Cl ₃ O ₃ ·C ₂ H ₇ NO | C ₉ H ₇ Cl ₃ O ₃ [1][2] |
| Molecular Weight | 330.59 g/mol | 269.51 g/mol [1] |
| UNII | 7057176Y00 | D2HZL58IS3[1] |
| EPA CompTox | DTXSID2058469 | DTXSID0021387[1] |
| PubChem CID | 23841 | 7158[1] |
| Synonyms | Silvex, ethanolamine salt | 2,4,5-TP; 2-(2,4,5-Trichlorophenoxy)propionic acid; Fenormone; Kurosai G; Sta-fast[2] |

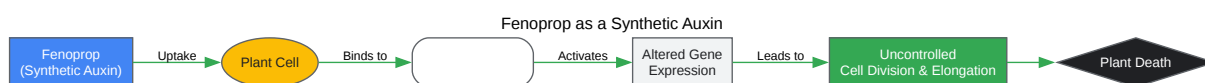
Physicochemical Properties of Fenoprop

The following table summarizes the key physicochemical properties of Fenoprop. The ethanolamine salt is expected to have higher water solubility.

| Property | Value |
|---|--|
| Appearance | White powder[1] |
| Melting Point | 180 °C (356 °F; 453 K)[1] |
| Density | 1.21 g/cm ³ at 20 °C[1] |
| log P (Octanol/Water Partition Coefficient) | 3.8 (20 °C)[1] |
| Acidity (pKa) | 2.84[1] |
| Solubility | Amine and alkali-metal salts are soluble in water, acetone, and lower alcohols. Sparingly soluble in water as the acid.[4] |

Mechanism of Action: Synthetic Auxin

Fenoprop is a synthetic auxin herbicide.[5] Its mechanism of action involves mimicking the natural plant hormone indole-3-acetic acid (IAA).[1] This mimicry leads to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible plants.[1] The biological activity is primarily associated with the (2R)-isomer.[1]



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Mechanism of Action of Fenoprop

Experimental Protocols

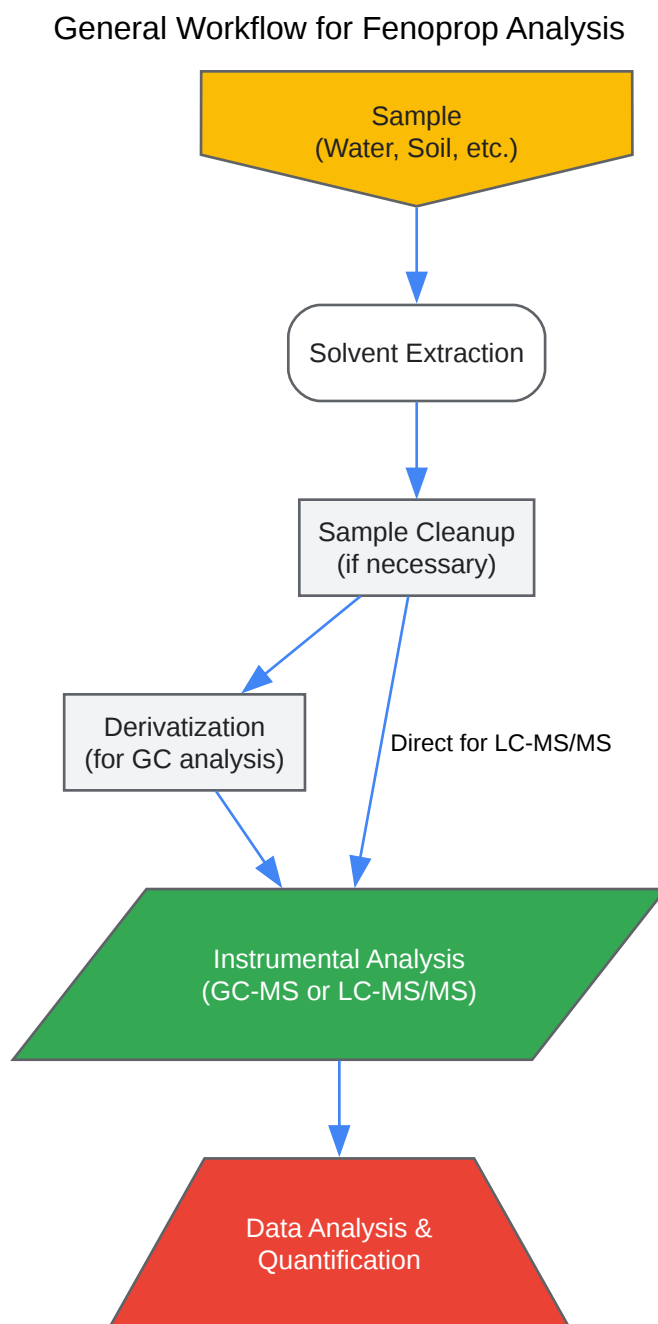
Specific experimental protocols for the synthesis or analysis of **Fenoprop ethanolamine** are not readily available in the public domain. However, general analytical methods for the determination of Fenoprop and other phenoxy herbicides in various matrices have been established.

General Analytical Methodology for Fenoprop:

- Extraction: Acidified water and soil samples are typically extracted with an organic solvent.[4] For more complex matrices like vegetable tissues, accelerated solvent extraction (ASE) with solvents such as ethyl acetate can be employed.
- Cleanup: Soil extracts may require a cleanup step, which can involve back-extraction into an alkali solution, a wash with a non-polar solvent like chloroform, followed by re-acidification and final extraction into an ether.[4]
- Derivatization: For analysis by gas chromatography (GC), the acidic herbicide is often derivatized to a more volatile ester form. A common derivatizing agent is BF₃-methanol.[4]
- Analysis:
 - Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the separation and detection of Fenoprop.[6]

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and selectivity, particularly for complex matrices, and may not require derivatization.[6][7]

The following diagram illustrates a general workflow for the analysis of Fenoprop in environmental samples.



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Analytical Workflow for Fenoprop

Toxicological Data for Fenoprop

Toxicological data for **Fenoprop ethanolamine** is not available. The following data pertains to Fenoprop.

| Organism | Test | Result |
|-----------------------|-------------------|---------------------|
| Mammals | Acute Oral LD50 | Moderately toxic[5] |
| Birds | Acute Toxicity | Low toxicity[5] |
| Fish | Acute Ecotoxicity | Moderate[5] |
| Aquatic Invertebrates | Acute Ecotoxicity | Moderate[5] |

Disclaimer: Fenoprop was banned from use in the United States in 1985.[1][3] This document is for research and informational purposes only. Appropriate safety precautions should be taken when handling this compound.

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